molecular formula C16H10N2O4 B4970237 4-(3-Nitroanilino)naphthalene-1,2-dione

4-(3-Nitroanilino)naphthalene-1,2-dione

Cat. No.: B4970237
M. Wt: 294.26 g/mol
InChI Key: GZQZWBZJRIBUAA-UHFFFAOYSA-N
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Description

4-(3-Nitroanilino)naphthalene-1,2-dione is a synthetic naphthoquinone derivative offered for research purposes. This compound belongs to a class of organic molecules known for a wide spectrum of reported biological activities, making them subjects of interest in medicinal chemistry and drug discovery . Anilino-naphthoquinone derivatives have been investigated as potent inhibitors of the Epidermal Growth Factor Receptor (EGFR), a key target in anticancer drug development . Studies on similar compounds show that the naphthoquinone scaffold can mimic other heterocyclic systems in known EGFR inhibitors, and the anilino substituent plays a critical role in binding affinity and potency . Researchers can utilize this chemical to explore its potential cytotoxic effects and mechanisms of action against various cancer cell lines. Furthermore, naphthoquinones are studied for their interactions with serum proteins, such as Human Serum Albumin (HSA), which is crucial for understanding their pharmacokinetic behavior . Research on analogous molecules indicates that binding to HSA is typically a spontaneous and stable process, driven by hydrophobic interactions, which can be characterized using multi-spectroscopic techniques and molecular dynamics simulations . This product is designated For Research Use Only and is not intended for diagnostic or therapeutic applications. Researchers should handle this compound with appropriate safety precautions in a laboratory setting.

Properties

IUPAC Name

4-(3-nitroanilino)naphthalene-1,2-dione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H10N2O4/c19-15-9-14(12-6-1-2-7-13(12)16(15)20)17-10-4-3-5-11(8-10)18(21)22/h1-9,17H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GZQZWBZJRIBUAA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CC(=O)C2=O)NC3=CC(=CC=C3)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H10N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(3-Nitroanilino)naphthalene-1,2-dione typically involves the reaction of 3-nitroaniline with naphthalene-1,2-dione under specific conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification and crystallization to obtain the final product in its pure form .

Chemical Reactions Analysis

Types of Reactions: 4-(3-Nitroanilino)naphthalene-1,2-dione undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group yields an amino derivative, while oxidation can lead to various quinone derivatives .

Scientific Research Applications

Antifungal Activity

Research indicates that derivatives of naphthoquinones, including 4-(3-Nitroanilino)naphthalene-1,2-dione, exhibit significant antifungal properties. For instance, studies have shown that certain nitrophenyl derivatives demonstrate notable antifungal activity against pathogens like Candida albicans, with minimal inhibitory concentrations (MICs) ranging from 20 to 330 μg/mL . The mechanism of action often involves disruption of ergosterol biosynthesis in fungal cells.

Anticancer Potential

The compound's redox properties allow it to generate reactive oxygen species (ROS), which can induce oxidative stress and apoptosis in cancer cells. Naphthoquinone derivatives have been linked to cytotoxic effects against various cancer cell lines, including MCF-7 and PC3 . The ability to disrupt cellular redox balance is a key factor in their anticancer activity, making them promising candidates for further therapeutic development.

Therapeutic Applications

Recent studies have explored the use of naphthoquinone derivatives in targeting specific proteins involved in cancer progression. For example, compounds similar to this compound have been investigated as potential inhibitors of the epidermal growth factor receptor (EGFR), which plays a crucial role in tumor growth and metastasis . Additionally, these compounds have been evaluated for their potential in treating diseases related to angiogenesis.

Summary of Research Findings

Application Activity Mechanism References
AntifungalSignificant activity against CandidaDisruption of ergosterol biosynthesis
AnticancerCytotoxic effects on MCF-7 and PC3 cellsROS generation leading to oxidative stress
TherapeuticPotential EGFR inhibitorsTargeting proteins involved in cancer progression

Case Studies

  • Antifungal Efficacy : A study demonstrated that derivatives of naphthoquinones showed varying degrees of antifungal activity against Candida albicans, with specific attention to their MIC values indicating effective concentrations for therapeutic use .
  • Cytotoxicity in Cancer Research : Investigations into the cytotoxic effects of naphthoquinone derivatives revealed that they could induce apoptosis in cancer cells through mechanisms involving ROS generation and redox cycling. This suggests a pathway for developing new anticancer drugs based on these compounds .

Comparison with Similar Compounds

Key Observations :

  • Methoxy and methyl groups on the anilino ring improve solubility and membrane permeability, as observed in 4-methylanilino and 4-methoxyanilino analogs .
  • Aromatic substituents (e.g., benzoyl) may sterically hinder interactions with cellular targets, reducing activity .

Anticancer Activity

  • Beta-lapachone (ortho-naphthoquinone) exhibits potent anticancer activity (IC₅₀ = 5.4 μM) due to its ability to generate reactive oxygen species (ROS) via NAD(P)H:quinone oxidoreductase 1 (NQO1) .
  • Nitroanilino derivatives: While specific data for 4-(3-nitroanilino)naphthalene-1,2-dione are lacking, analogs like 2-ClFNQ (2-chloro-3-(2-fluoroanilino)naphthalene-1,4-dione) show moderate antifungal activity (MIC = 1.56–800 μg/mL), suggesting that nitro groups may enhance oxidative stress-mediated toxicity .

Antifungal and Antimicrobial Potential

  • 2-MNQ (2-methoxynaphthalene-1,4-dione) and lapachol exhibit broad-spectrum antifungal activity, with MIC values ranging from 1.56 to 800 μg/mL depending on microbial strain .
  • 2,3-DBNQ (2,3-dibromonaphthalene-1,4-dione) demonstrates enhanced activity due to bromine’s electronegativity and ability to disrupt microbial membranes .

Physicochemical Properties

Property This compound (Inferred) 2-ClFNQ 4-(2-Benzoyl-4-chloroanilino)naphthalene-1,2-dione
Molecular Weight ~350–400 g/mol 320.16 g/mol 387.8 g/mol
LogP ~4.2 (estimated) 3.8 4.86
PSA (Polar Surface Area) ~63 Ų 63.2 Ų 63.2 Ų
Solubility Low (hydrophobic substituents) Moderate in DMSO Low (benzoyl group)

Notes:

  • The nitro group in this compound likely increases polarity compared to chloro or methoxy analogs but retains low aqueous solubility due to aromaticity .
  • Higher LogP values correlate with improved membrane permeability but may reduce bioavailability .

Q & A

How can researchers optimize the synthesis of 4-(3-Nitroanilino)naphthalene-1,2-dione to improve yield and purity?

Basic Research Question
Methodological Answer:
The synthesis of this compound can be optimized by:

  • Substituted Aniline Coupling: Use 3-nitroaniline as the starting material in a nucleophilic aromatic substitution or condensation reaction with naphthalene-1,2-dione precursors. Adjust reaction conditions (e.g., solvent polarity, temperature, and catalyst) to enhance regioselectivity .
  • Purification: Employ column chromatography with gradients of ethyl acetate/hexane to isolate the product. Monitor purity via TLC and confirm using 1H^1H-NMR and 13C^{13}C-NMR spectroscopy .
  • Yield Optimization: Pre-functionalize the naphthalene-1,2-dione core with electron-withdrawing groups to activate the reaction site, as demonstrated in analogous syntheses (e.g., 4-substituted derivatives with yields ranging from 25–59%) .

What advanced spectroscopic and crystallographic methods are recommended to confirm the structure of this compound?

Basic Research Question
Methodological Answer:

  • X-ray Crystallography: Resolve the molecular geometry, including dihedral angles between the nitroanilino group and the naphthoquinone plane. For example, related compounds show dihedral angles of ~52° between substituents and the quinone core .
  • Spectroscopy: Use 1H^1H- and 13C^{13}C-NMR to confirm proton environments and carbonyl carbon signals. High-resolution mass spectrometry (HRMS) validates the molecular ion peak (e.g., [M+H]+^+) with <2 ppm error .
  • IR Spectroscopy: Identify characteristic peaks for nitro (1520–1350 cm1^{-1}) and quinone carbonyl (1670–1640 cm1^{-1}) groups .

How does the nitroanilino substituent influence the redox properties and biological activity of naphthalene-1,2-dione derivatives?

Advanced Research Question
Methodological Answer:

  • Redox Behavior: The nitro group acts as an electron-withdrawing moiety, stabilizing the semiquinone radical intermediate during redox cycling. Electrochemical studies (cyclic voltammetry) can quantify reduction potentials, which correlate with ROS (reactive oxygen species) generation in biological systems .
  • Structure-Activity Relationships (SAR): Compare IC50_{50} values of analogs (e.g., beta-lapachone IC50_{50} = 5.4 μM) to assess how substituents modulate cytotoxicity. The nitro group may enhance DNA damage via intercalation or topoisomerase inhibition .
  • Computational Modeling: Use DFT calculations to predict electron affinity and HOMO-LUMO gaps, which influence interaction with biological targets like NAD(P)H:quinone oxidoreductase 1 (NQO1) .

What experimental strategies are effective in resolving contradictions in reported biological activity data for naphthalene-1,2-dione derivatives?

Advanced Research Question
Methodological Answer:

  • Standardized Assays: Replicate cytotoxicity studies (e.g., MTT assays) under controlled conditions (pH, serum concentration) to minimize variability. For example, compound 7b in showed 9-fold higher activity than 6b due to substituent differences .
  • Mechanistic Studies: Use siRNA knockdowns or enzyme inhibition assays to confirm target specificity (e.g., NQO1 dependency). Conflicting data may arise from off-target effects in different cell lines .
  • Meta-Analysis: Aggregate data from peer-reviewed studies (excluding unreliable sources like ) to identify trends. Tabulate results as follows:
CompoundSubstituentIC50_{50} (μM)Key Mechanism
Beta-lapachoneNone5.4NQO1-mediated ROS
4-(4-Chloroanilino) analogChloro59 (synthesis yield)Under investigation

How can researchers evaluate the environmental stability and degradation pathways of this compound?

Advanced Research Question
Methodological Answer:

  • Photodegradation Studies: Expose the compound to UV-Vis light (λ = 254–365 nm) in aqueous solutions and monitor degradation via HPLC-MS. Nitro groups often undergo photoreduction to amino derivatives .
  • Microbial Biodegradation: Use soil or wastewater microbial consortia in batch reactors. Analyze metabolites (e.g., hydroxylated intermediates) using LC-QTOF-MS .
  • Toxicity Profiling: Perform acute toxicity assays on model organisms (e.g., Daphnia magna) to assess EC50_{50} values. Compare with structurally similar polycyclic aromatic hydrocarbons (PAHs) .

What computational tools are suitable for predicting the solubility and formulation compatibility of this compound?

Advanced Research Question
Methodological Answer:

  • Solubility Prediction: Use Hansen solubility parameters (HSPiP software) to identify compatible solvents (e.g., DMSO, acetone) based on polarity and hydrogen-bonding capacity .
  • Molecular Dynamics (MD): Simulate interactions with excipients (e.g., PEGs) to assess colloidal stability. Poor solubility in aqueous buffers may necessitate nanoparticle encapsulation .
  • Thermodynamic Analysis: Calculate Gibbs free energy of dissolution using COSMO-RS models. Experimental validation via shake-flask method at 25°C .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.